3-(2,5-dioxopyrrolidin-1-yl)-1-(3-methylphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-(2,5-dioxopyrrolidin-1-yl)-1-(3-methylphenyl)pyrrolidine-2,5-dione is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a pyrrolidine ring substituted with a 3-methylphenyl group and two dioxopyrrolidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-1-(3-methylphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 3-methylphenylamine with succinic anhydride to form an intermediate, which is then cyclized to produce the final compound. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dioxopyrrolidin-1-yl)-1-(3-methylphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(2,5-dioxopyrrolidin-1-yl)-1-(3-methylphenyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which 3-(2,5-dioxopyrrolidin-1-yl)-1-(3-methylphenyl)pyrrolidine-2,5-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(2,5-dioxopyrrolidin-1-yl)-1-phenylpyrrolidine-2,5-dione: Similar structure but lacks the 3-methyl group on the phenyl ring.
3-(2,5-dioxopyrrolidin-1-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione: Similar structure with the methyl group in a different position on the phenyl ring.
Uniqueness
The presence of the 3-methyl group on the phenyl ring in 3-(2,5-dioxopyrrolidin-1-yl)-1-(3-methylphenyl)pyrrolidine-2,5-dione imparts unique chemical and physical properties, such as altered reactivity and binding affinity to molecular targets, distinguishing it from other similar compounds.
Properties
CAS No. |
69557-05-7 |
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Molecular Formula |
C15H14N2O4 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-1-(3-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H14N2O4/c1-9-3-2-4-10(7-9)16-14(20)8-11(15(16)21)17-12(18)5-6-13(17)19/h2-4,7,11H,5-6,8H2,1H3 |
InChI Key |
KYUYSEIADZBYNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(C2=O)N3C(=O)CCC3=O |
Origin of Product |
United States |
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